molecular formula C24H29Cl2NO4S B15097013 N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B15097013
M. Wt: 498.5 g/mol
InChI Key: FTGWPNJWMMPMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dichloro Substituents: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 3 and 5 positions.

    Attachment of the Tetrahydrothiophene Group: The tetrahydrothiophene group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the chlorinated benzamide.

    Addition of the tert-Butylbenzyl Group: Finally, the tert-butylbenzyl group is attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylbenzyl)-3,5-dichlorobenzamide: Lacks the tetrahydrothiophene and ethoxy groups.

    N-(4-tert-butylbenzyl)-4-ethoxybenzamide: Lacks the dichloro and tetrahydrothiophene groups.

    N-(4-tert-butylbenzyl)-3,5-dichloro-4-ethoxybenzamide: Lacks the tetrahydrothiophene group.

Uniqueness

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is unique due to the presence of all its substituents, which confer specific chemical and biological properties. Its combination of tert-butylbenzyl, dichloro, tetrahydrothiophene, and ethoxy groups makes it distinct from other similar compounds.

Properties

Molecular Formula

C24H29Cl2NO4S

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C24H29Cl2NO4S/c1-5-31-22-20(25)12-17(13-21(22)26)23(28)27(19-10-11-32(29,30)15-19)14-16-6-8-18(9-7-16)24(2,3)4/h6-9,12-13,19H,5,10-11,14-15H2,1-4H3

InChI Key

FTGWPNJWMMPMKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.